1,2-Dimethylpiperazine Dihydrochloride
Overview
Description
1,2-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H14N2.2HCl and a molecular weight of 187.11 g/mol. It is a derivative of piperazine, a versatile organic compound used in various scientific and industrial applications.
Mechanism of Action
Target of Action
1,2-Dimethylpiperazine Dihydrochloride, a derivative of Piperazine, primarily targets parasites . Piperazine compounds are known for their anthelmintic action, which means they are effective in expelling or destroying parasitic worms .
Mode of Action
The compound interacts with its targets by paralyzing the parasites . This paralysis allows the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist , which means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its anthelmintic action, it likely impacts theneurotransmitter pathways of the parasites, particularly those involving GABA receptors .
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The primary result of the compound’s action is the expulsion of parasites from the host body . By paralyzing the parasites, the compound facilitates their removal, thereby treating infections caused by these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylpiperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-dimethylpiperazine with hydrochloric acid under controlled conditions. The reaction typically takes place in an inert atmosphere at room temperature to ensure the purity and stability of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to maintain consistent quality and yield. The compound is often produced in batches to meet the demand for various applications in research and industry.
Chemical Reactions Analysis
1,2-Dimethylpiperazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Various oxidized derivatives of 1,2-dimethylpiperazine
Reduction: Reduced forms of the compound
Substitution: Different substituted derivatives based on the nucleophile used
Scientific Research Applications
1,2-Dimethylpiperazine dihydrochloride is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies and proteomics research to understand protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-Ethyl-2,2-dimethylpiperazine dihydrochloride
1,4-Dimethylpiperazine dihydrochloride
Properties
IUPAC Name |
1,2-dimethylpiperazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTROTPXJOUASG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668435-15-2 | |
Record name | 1,2-dimethylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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